molecular formula C25H32O6 B12709753 1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- CAS No. 102953-75-3

1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)-

Cat. No.: B12709753
CAS No.: 102953-75-3
M. Wt: 428.5 g/mol
InChI Key: WELHBPKGGQVKDB-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- is an organic compound with the molecular formula C25H32O6 It is a derivative of 1,3-propanediol, featuring two allyl and methoxy-substituted phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- typically involves the reaction of 1,3-propanediol with 4-allyl-2-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), amines (NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl groups can yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and resins with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- involves its interaction with specific molecular targets and pathways. The allyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-propanediol: A similar compound with a methyl group instead of the allyl and methoxy groups.

    1,3-Propanediol, 2,2-bis(hydroxymethyl)-, allyl ether: Another related compound with hydroxymethyl groups.

Uniqueness

1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

102953-75-3

Molecular Formula

C25H32O6

Molecular Weight

428.5 g/mol

IUPAC Name

2,2-bis[(2-methoxy-4-prop-2-enylphenoxy)methyl]propane-1,3-diol

InChI

InChI=1S/C25H32O6/c1-5-7-19-9-11-21(23(13-19)28-3)30-17-25(15-26,16-27)18-31-22-12-10-20(8-6-2)14-24(22)29-4/h5-6,9-14,26-27H,1-2,7-8,15-18H2,3-4H3

InChI Key

WELHBPKGGQVKDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(CO)(CO)COC2=C(C=C(C=C2)CC=C)OC

Origin of Product

United States

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